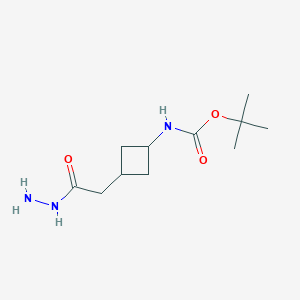

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate

Descripción general

Descripción

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is a derivative of Glycine . It is used for research purposes and is not sold to patients .

Synthesis Analysis

The synthesis of this compound involves the reaction of Compound B1 with hydrazine hydrate in ethanol . The reaction is stirred at room temperature and monitored by TLC plate, and it completes in 4 hours .Molecular Structure Analysis

The molecular weight of Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is 189.21 . Its molecular formula is C7H15N3O3 . The SMILES representation of the molecule is O=C(NN)CNC(OC©©C)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate include a molecular weight of 189.21 and a molecular formula of C7H15N3O3 . It appears as a solid, white to off-white in color .Aplicaciones Científicas De Investigación

Cyclizative Atmospheric CO2 Fixation

The compound tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate finds application in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with an iodomethyl group. This process, developed using tert-butyl hypoiodite (t-BuOI) under mild conditions, showcases the compound's role in synthesizing cyclic carbamates, which are significant in various chemical syntheses and potential industrial applications (Takeda et al., 2012).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, commonly found in medicinal chemistry, can impact the physicochemical and pharmacokinetic properties of bioactive compounds. While the specific applications of tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate weren't detailed, the study on tert-butyl isosteres, including its alternatives, provides insights into how such structural motifs affect drug compounds' overall properties. This knowledge is crucial for designing new compounds with optimized efficacy and stability (Westphal et al., 2015).

Layered Molecular Structures

The molecular structures of compounds similar to tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate, specifically tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, show layered structures created from hydrogen bonds. This structural characteristic is essential for understanding the compound's interactions and stability, which could be relevant in material science and molecular engineering (Howie et al., 2011).

Stereoselective Synthesis

An efficient stereoselective synthesis route for similar compounds, such as tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlights the importance of controlling stereochemistry in synthesizing potential pharmaceutical intermediates. Such methodologies are crucial in drug discovery, where the stereochemistry of a compound can significantly affect its biological activity and pharmacokinetics (Wang et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJNSLUJKYGNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)

![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2583901.png)

![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea](/img/structure/B2583906.png)

![ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2583909.png)